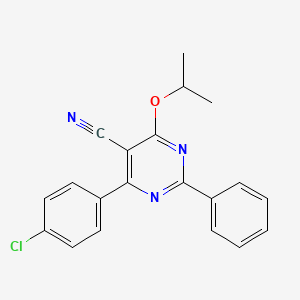

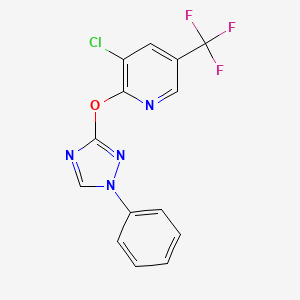

![molecular formula C16H9Cl2F3N2O B3036835 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine CAS No. 400081-92-7](/img/structure/B3036835.png)

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine

Overview

Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are fluorinated building blocks that participate in various syntheses .

Synthesis Analysis

Trifluoromethylpyridines can be synthesized by various methods. For example, 2-chloro-5-trichloromethylpyridine can be fluorinated to synthesize 2-chloro-5-trifluoromethylpyridine .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines includes a pyridine ring with a trifluoromethyl group attached .Chemical Reactions Analysis

Trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals . They can undergo various reactions to form different derivatives .Physical And Chemical Properties Analysis

Trifluoromethylpyridines are typically crystalline solids . The presence of the trifluoromethyl group and the pyridine ring can significantly affect their physical and chemical properties .Scientific Research Applications

Glycine Transporter 1 Inhibition

- A study identified a compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, which is structurally related to your compound of interest (Yamamoto et al., 2016).

Isomorphism in Chemical Structures

- Research on isomorphous structures, including a study on compounds with structures similar to the specified compound, demonstrated the chlorine-methyl exchange rule, highlighting the complexity and diversity in chemical structure formation (Swamy et al., 2013).

Microwave-assisted Synthesis

- A 2019 study focused on the efficient synthesis of bis-isoxazole ether bearing 2-chloro-3-pyridyl under microwave radiation, a process related to the synthesis of compounds akin to the one you're interested in (Zheng et al., 2019).

Electroluminescence in OLEDs

- Iridium(III) complexes with pyrazol-pyridine ligands, including one similar to your compound, were studied for their use in organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in advanced electronic applications (Su et al., 2021).

Synthesis of Pyridine Derivatives

- Various studies have been conducted on the synthesis of pyridine and fused pyridine derivatives, which are structurally related to your compound. These studies provide insights into the methods and efficiency of synthesizing complex pyridine derivatives (Al-Issa, 2012).

Synthesis of Isoxazolyl Pyrimidine Diones

- Research on the synthesis of isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones provides information on the chemical reactions and potential applications of compounds structurally similar to 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine (Rajanarendar et al., 2003).

Molecular Structure Analysis

- Detailed molecular structure analysis of compounds, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, provides insights into the molecular conformations and interactions of similar compounds (Li et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Trifluoromethylpyridines have found extensive use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .

properties

IUPAC Name |

5-[chloro(phenyl)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N2O/c17-11-6-10(16(19,20)21)8-22-15(11)12-7-13(24-23-12)14(18)9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBXXNJQWONIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

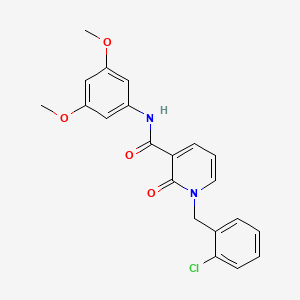

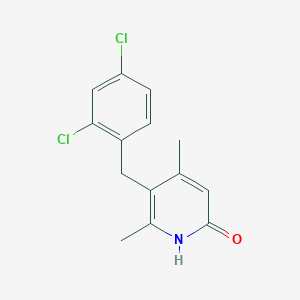

![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

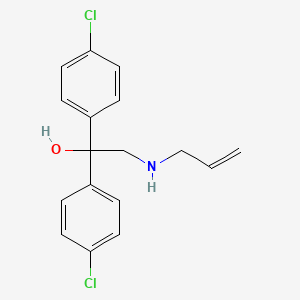

![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)

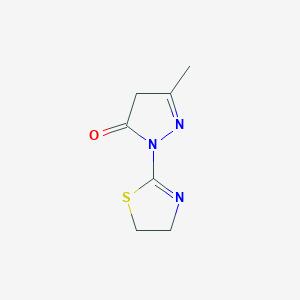

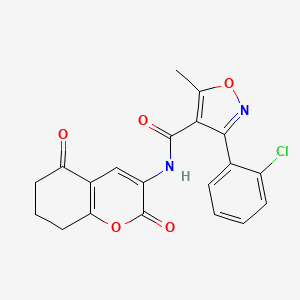

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)

![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)

![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)

![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)